molecular formula C11H21NO2 B13916291 1-Pentan-3-ylpiperidine-4-carboxylic acid

1-Pentan-3-ylpiperidine-4-carboxylic acid

Cat. No.: B13916291
M. Wt: 199.29 g/mol
InChI Key: NGFSHBCPORJGEM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Pentan-3-ylpiperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with pentan-3-yl groups under specific conditions. One common method includes the hydrogenation of substituted pyridines in the presence of a cobalt catalyst based on titanium nanoparticles and melamine, which allows for acid-free hydrogenation with good yields and selectivity . Industrial production methods often involve multi-step synthesis processes that ensure high purity and yield of the final product.

Chemical Reactions Analysis

1-Pentan-3-ylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like alkyl halides or sulfonates. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Pentan-3-ylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pentan-3-ylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Pentan-3-ylpiperidine-4-carboxylic acid can be compared to other piperidine derivatives, such as:

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

1-pentan-3-ylpiperidine-4-carboxylic acid

InChI

InChI=1S/C11H21NO2/c1-3-10(4-2)12-7-5-9(6-8-12)11(13)14/h9-10H,3-8H2,1-2H3,(H,13,14)

InChI Key

NGFSHBCPORJGEM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1CCC(CC1)C(=O)O

Origin of Product

United States

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